molecular formula C16H19N3O B2414341 (E)-N-(4-Cyano-1-methylpiperidin-4-yl)-3-phenylprop-2-enamide CAS No. 1385619-15-7

(E)-N-(4-Cyano-1-methylpiperidin-4-yl)-3-phenylprop-2-enamide

カタログ番号: B2414341
CAS番号: 1385619-15-7
分子量: 269.348
InChIキー: ZNIUWDSXXGXGCX-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(E)-N-(4-Cyano-1-methylpiperidin-4-yl)-3-phenylprop-2-enamide is a chemical compound with a complex structure that includes a piperidine ring, a cyano group, and a phenylprop-2-enamide moiety

特性

IUPAC Name

(E)-N-(4-cyano-1-methylpiperidin-4-yl)-3-phenylprop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O/c1-19-11-9-16(13-17,10-12-19)18-15(20)8-7-14-5-3-2-4-6-14/h2-8H,9-12H2,1H3,(H,18,20)/b8-7+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNIUWDSXXGXGCX-BQYQJAHWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)(C#N)NC(=O)C=CC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CCC(CC1)(C#N)NC(=O)/C=C/C2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-(4-Cyano-1-methylpiperidin-4-yl)-3-phenylprop-2-enamide typically involves multiple steps. One common method starts with the preparation of 1-ethyl-1-methyl-piperidin-4-one iodide. This intermediate is then reacted with appropriate reagents to introduce the cyano group and the phenylprop-2-enamide moiety .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of high-purity solvents, controlled reaction conditions, and efficient purification techniques to ensure the quality and yield of the final product.

化学反応の分析

Types of Reactions

(E)-N-(4-Cyano-1-methylpiperidin-4-yl)-3-phenylprop-2-enamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the cyano group or the piperidine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or alcohols.

科学的研究の応用

(E)-N-(4-Cyano-1-methylpiperidin-4-yl)-3-phenylprop-2-enamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

作用機序

The mechanism of action of (E)-N-(4-Cyano-1-methylpiperidin-4-yl)-3-phenylprop-2-enamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use .

類似化合物との比較

Similar Compounds

Uniqueness

(E)-N-(4-Cyano-1-methylpiperidin-4-yl)-3-phenylprop-2-enamide is unique due to its specific combination of functional groups and the resulting chemical properties. This uniqueness makes it valuable for specialized applications in research and industry.

生物活性

(E)-N-(4-Cyano-1-methylpiperidin-4-yl)-3-phenylprop-2-enamide, a synthetic compound, features a piperidine ring, a cyano group, and a phenylprop-2-enamide moiety. Its unique structure suggests potential biological activities that warrant exploration in pharmacological applications.

The biological activity of (E)-N-(4-Cyano-1-methylpiperidin-4-yl)-3-phenylprop-2-enamide is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The compound can modulate the activity of these targets, leading to diverse biological effects. Specific pathways activated by this compound remain to be fully elucidated but may involve modulation of neurotransmitter systems or inhibition of specific enzymes relevant in disease processes.

Pharmacological Applications

Research indicates that compounds with similar structural motifs exhibit significant pharmacological properties. For instance, cinnamamide derivatives have been studied for their anticonvulsant activity in animal models, suggesting that (E)-N-(4-Cyano-1-methylpiperidin-4-yl)-3-phenylprop-2-enamide may also possess similar therapeutic potential .

Potential Therapeutic Uses:

  • Anticonvulsant Activity : Preclinical studies on related compounds indicate efficacy in models of epilepsy and seizures.
  • Neuroprotective Effects : The compound may offer neuroprotective benefits by modulating neurotrophic factors or neurotransmitter release.

Study on Cinnamamide Derivatives

A study investigated the anticonvulsant properties of various cinnamamide derivatives, establishing a structure-activity relationship that highlighted the importance of specific substituents on the phenyl ring and the olefin linker length. The most active compounds demonstrated efficacy in multiple seizure models, suggesting that (E)-N-(4-Cyano-1-methylpiperidin-4-yl)-3-phenylprop-2-enamide could be further evaluated for similar effects .

CompoundED50 (mg/kg)Model
KM-56813.21 (i.p.)Frings audiogenic seizure model
KM-56844.46 (mice i.p.)Maximal electroshock test
KM-56871.55 (mice i.p.)6-Hz psychomotor seizure model

These findings underscore the potential for (E)-N-(4-Cyano-1-methylpiperidin-4-yl)-3-phenylprop-2-enamide to act as a lead compound for further preclinical studies targeting epilepsy treatment.

Comparative Analysis with Similar Compounds

Comparative studies with structurally similar compounds reveal unique aspects of (E)-N-(4-Cyano-1-methylpiperidin-4-yl)-3-phenylprop-2-enamide:

Compound NameStructural FeaturesNotable Activity
6-Oxo-4-phenyl-1-propyl-dihydropyridinePiperidine ring, phenyl groupAnticonvulsant
DihydrooxadiazinonesSimilar functional groupsAntidepressant activity

The distinct combination of functional groups in (E)-N-(4-Cyano-1-methylpiperidin-4-yl)-3-phenylprop-2-enamide contributes to its potential utility in specialized research applications.

Q & A

Q. What are the optimal synthetic routes for preparing (E)-N-(4-Cyano-1-methylpiperidin-4-yl)-3-phenylprop-2-enamide, and how are intermediates characterized?

The compound is typically synthesized via a multi-step process:

  • Step 1 : Condensation of 4-cyano-1-methylpiperidine with a cinnamoyl chloride derivative under anhydrous conditions (e.g., in dichloromethane with triethylamine as a base).
  • Step 2 : Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane).
  • Characterization : Intermediates and final product are confirmed using ¹H/¹³C NMR (aromatic protons at δ 7.2–7.6 ppm, enamide doublet at δ 6.5–7.0 ppm) and high-resolution mass spectrometry (HRMS) (exact mass calculated for C₂₀H₂₂N₃O: 328.18 g/mol) .

Q. How is the stereochemical configuration (E/Z) of the enamide moiety confirmed?

The E-configuration is verified via NOESY NMR , showing no cross-peaks between the α-proton of the enamide and the piperidine ring protons. X-ray crystallography (if crystals are obtainable) provides definitive proof, as seen in similar compounds with unit cell parameters (e.g., monoclinic P21/c space group, a=12.06 Å, b=19.98 Å) .

Q. What analytical techniques are used to assess purity and stability under physiological conditions?

  • HPLC (C18 column, acetonitrile/water gradient) monitors purity (>95%).
  • Stability studies : Incubation in PBS (pH 7.4) at 37°C for 24 hours, followed by LC-MS to detect degradation products (e.g., hydrolysis of the cyano group or enamide bond) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across different assays?

Contradictions often arise from assay-specific variables:

  • Solubility : Use DMSO stocks ≤0.1% to avoid solvent interference in cell-based assays.
  • Metabolic stability : Compare results from in vitro (e.g., microsomal assays) and in vivo models.
  • Target engagement : Validate via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinity (Kd) to proposed targets (e.g., kinase enzymes) .

Q. What strategies are recommended for elucidating the mechanism of action in neurological models?

  • Molecular docking : Screen against receptors like σ-1 or NMDA using AutoDock Vina (PDB IDs: 5HK1, 6PS6).
  • Functional assays : Measure intracellular calcium flux (Fluo-4 AM dye) in neuronal cell lines post-treatment.
  • Knockdown studies : Use siRNA targeting candidate pathways (e.g., PI3K/Akt) to confirm dependency .

Q. How can enantiomeric impurities impact pharmacological outcomes, and what chiral separation methods are effective?

  • Impact : Even 5% impurity of the Z-isomer can reduce potency by ≥50% due to steric hindrance at target sites.
  • Separation : Use chiral HPLC (Chiralpak IA column, hexane/isopropanol 90:10) or supercritical fluid chromatography (SFC) with polysaccharide-based stationary phases .

Q. What experimental designs are optimal for studying structure-activity relationships (SAR) in this compound class?

  • Core modifications : Synthesize analogs with substituted phenyl rings (e.g., 4-F, 4-OCH₃) to assess electronic effects.
  • Piperidine variants : Replace 4-cyano with carbamate or sulfonamide groups to probe steric tolerance.
  • Data analysis : Use multivariate regression to correlate logP, polar surface area, and IC₅₀ values .

Methodological Considerations

Q. How should researchers design crystallization trials to obtain high-quality X-ray diffraction data?

  • Solvent screening : Test mixtures of ethanol/water (70:30) or acetone/dichloromethane.
  • Temperature : Slow evaporation at 4°C improves crystal lattice formation.
  • Data collection : Use a Bruker D8 Venture diffractometer (Mo Kα radiation, λ=0.71073 Å) and refine with SHELXL (R1 < 0.05 for high-resolution datasets) .

Q. What computational tools are best suited for predicting metabolic pathways?

  • Software : Schrödinger’s MetaboTracker or GLORYx for phase I/II metabolism predictions (e.g., CYP3A4-mediated oxidation of the piperidine ring).
  • Validation : Compare with experimental LC-MS/MS data from hepatocyte incubations .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。